molecular formula C11H8N2 B2681641 6-Methylquinoline-4-carbonitrile CAS No. 78812-11-0

6-Methylquinoline-4-carbonitrile

Cat. No.: B2681641
CAS No.: 78812-11-0
M. Wt: 168.199
InChI Key: IDEOJNSHNFMCNV-UHFFFAOYSA-N
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Description

6-Methylquinoline-4-carbonitrile is a heterocyclic organic compound that has numerous applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been studied extensively due to its unique properties and potential applications in various fields.

Scientific Research Applications

Chemical Transformations

6-Methylchromone-3-carbonitrile shows reactivity towards nucleophilic reagents leading to unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These reactions proceed via γ-pyrone ring opening followed by cycloaddition, illustrating the potential of 6-Methylquinoline-4-carbonitrile derivatives in synthesizing a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016).

Optoelectronic and Charge Transport Properties

The structural, electronic, optical, and charge transport properties of hydroquinoline derivatives, including 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been explored, showing these compounds' efficiency as multifunctional materials. Their potential for better hole transport tendency is highlighted due to smaller hole reorganization energies (Irfan et al., 2020).

Proton Transfer Dynamics

Studies on proton transfer from cations to water and alcohols reveal insights into solvation and diffusion-controlled regimes, offering a deeper understanding of the molecular interactions involving this compound derivatives (Pérez-Lustres et al., 2007).

Synthesis of Pyridine and Fused Pyridine Derivatives

The synthesis of new pyridine and fused pyridine derivatives from 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile showcases the versatility of these compounds in creating a variety of heterocyclic frameworks, contributing to the diversity of chemical entities for further exploration (Al-Issa, 2012).

Enantioselective Synthesis of Alkaloids

Enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile demonstrates the application of this compound derivatives in the synthesis of complex natural products and medicinal chemistry (Blank & Opatz, 2011).

Chemosensors for Metal Ions

Design and synthesis of novel chemosensors based on this compound derivatives for selective recognition of Pd2+ ions showcase their potential applications in environmental monitoring and analytical chemistry (Shally et al., 2020).

Properties

IUPAC Name

6-methylquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEOJNSHNFMCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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